16-Oxohexadecanoic acid

Description

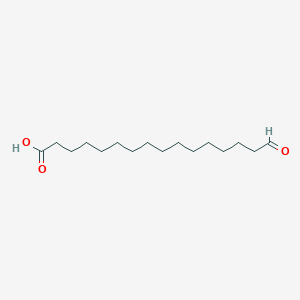

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVUEIHJDGURIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579763 | |

| Record name | 16-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69275-06-5 | |

| Record name | 16-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Biogenesis of 16 Oxohexadecanoic Acid

16-Oxohexadecanoic acid is a naturally occurring fatty acid derivative found primarily in the plant kingdom. It serves as a monomer component in the biopolymers cutin and suberin. scispace.com These complex polyesters form protective layers on the outer surfaces of plants, playing a crucial role in preventing water loss and defending against environmental stresses and pathogens. nih.gov

The presence of this compound, along with its precursor 16-hydroxy-10-oxohexadecanoic acid, has been identified in the cutin of various plants. oup.comoup.com For instance, it is a known constituent of the fruit cutin of tomato (Solanum lycopersicum) and lemon (Citrus limon). mdpi.comchemfont.caresearchgate.net While it is a common monomer in C16 cutins, it is generally found in lesser abundance compared to other major components like 9(10),16-dihydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid. oup.comoup.com

The natural biogenesis of this compound is an integral part of the ω-oxidation pathway for fatty acids in plants. scispace.comrsc.org This pathway facilitates the conversion of fatty acids into dicarboxylic acids, which are essential building blocks for cutin and suberin. The process begins with the hydroxylation of the terminal (ω) carbon of a C16 fatty acid, typically palmitic acid, to form 16-hydroxyhexadecanoic acid. This initial step is catalyzed by cytochrome P450-dependent monooxygenases. google.com

Subsequently, the terminal hydroxyl group of 16-hydroxyhexadecanoic acid is oxidized to an aldehyde, yielding this compound. scispace.com This reaction is catalyzed by an ω-hydroxyacid dehydrogenase. The final step in this specific sequence is the further oxidation of the aldehyde group of this compound by an ω-oxoacid dehydrogenase to form the corresponding dicarboxylic acid, hexadecane-1,16-dioic acid. scispace.com

Intermediacy in ω Hydroxylated Fatty Acid Metabolism

16-Oxohexadecanoic acid is a critical, albeit transient, intermediate in the metabolic pathway of ω-hydroxylated fatty acids, particularly in the biosynthesis of dicarboxylic acids destined for cutin and suberin production in plants. scispace.comutupub.fi In animals, while ω-oxidation also occurs, it is generally considered a catabolic pathway for fatty acids when β-oxidation is impaired. scispace.com

The role of this compound as an intermediate has been elucidated through detailed enzymatic studies. Research using cell-free extracts from the epidermis of young Vicia faba (fava bean) leaves demonstrated the complete enzymatic conversion of 16-hydroxyhexadecanoic acid to hexadecane-1,16-dioic acid. scispace.com This conversion process unequivocally involves two distinct enzymatic steps.

The first is the oxidation of 16-hydroxyhexadecanoic acid to an aldehyde, catalyzed by an ω-hydroxyacid dehydrogenase, which requires nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+) as the preferred cofactor. scispace.com The resulting aldehyde is this compound. scispace.com In these experiments, the aldehyde intermediate was successfully trapped and identified, confirming its role in the pathway. scispace.com

The second step is the rapid oxidation of the this compound intermediate to hexadecane-1,16-dioic acid, a reaction catalyzed by an ω-oxoacid dehydrogenase. scispace.com A key research finding was that the enzymatic preparation converted synthetic this compound to the final dicarboxylic acid at a rate nearly ten times higher than the rate of dicarboxylic acid formation starting from 16-hydroxyhexadecanoic acid. scispace.com This indicates that the initial oxidation of the alcohol to the aldehyde is the rate-limiting step in this part of the biosynthetic pathway.

Furthermore, other enzyme systems, such as cytochrome P450 enzymes, are known to be involved in fatty acid metabolism. For example, the enzyme cytochrome P450BM-3 has been shown to catalyze the oxidation of ω-oxo fatty acids, including this compound, exclusively to their corresponding α,ω-diacids. researchgate.net

Enzymatic Transformations and Biochemical Mechanisms

ω-Hydroxyacid Oxidation Systems

The oxidation of ω-hydroxy fatty acids is a critical step in the formation of dicarboxylic acids. This process involves the sequential action of two key enzymes: ω-hydroxyacid dehydrogenase and ω-oxoacid dehydrogenase.

Role of ω-Hydroxyacid Dehydrogenase

The initial step in the ω-oxidation of 16-hydroxyhexadecanoic acid is its conversion to 16-oxohexadecanoic acid, a reaction catalyzed by the enzyme ω-hydroxyacid dehydrogenase. nih.govnih.gov This enzymatic activity has been identified in cell-free extracts from various plant tissues, including suberizing potato tuber disks and the epidermis of Vicia faba leaves. nih.govscispace.com The formation of the aldehyde intermediate, this compound, has been confirmed by trapping it with dinitrophenylhydrazine and subsequent identification. scispace.com The presence of this dehydrogenase suggests its significant role in the biosynthesis of suberin and cutin, essential protective biopolymers in plants. nih.govnih.govscispace.com

The enzymatic activity of ω-hydroxyacid dehydrogenase is dependent on the presence of specific cofactors. Studies have shown that both nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) can serve as cofactors for the oxidation of 16-hydroxyhexadecanoic acid. nih.govnih.gov In enzyme preparations from suberizing potato tuber disks, a slight preference for NADP+ over NAD+ was observed. nih.govnih.gov Similarly, in extracts from the epidermis of Vicia faba leaves, NADP+ was identified as the preferred cofactor for this conversion. scispace.com

The ω-hydroxyacid dehydrogenase exhibits specific enzymatic properties. In suberizing potato tubers, the enzyme is largely found in the soluble fraction of the cell extract (100,000g supernatant) and shows an optimal pH of 9.5. nih.govnih.gov The apparent Michaelis constant (Km) for 16-hydroxyhexadecanoic acid was determined to be 50 µM in this system. nih.govnih.gov In Vicia faba, the enzyme has a pH optimum near 8 and displays apparent Km values of 1.25 x 10⁻⁴ M for 16-hydroxyhexadecanoic acid and 3.6 x 10⁻⁴ M for NADP+. scispace.com

The activity of ω-hydroxyacid dehydrogenase can be hindered by certain inhibitors. Thiol-modifying reagents, such as p-chloromercuribenzoate, N-ethylmaleimide, and iodoacetamide (B48618), have been shown to inhibit the enzyme's activity in preparations from potato tubers. nih.govnih.gov This indicates the importance of sulfhydryl groups for the catalytic function of the enzyme.

Table 1: Properties of ω-Hydroxyacid Dehydrogenase

| Feature | Finding in Potato Tuber Disks | Finding in Vicia faba Epidermis |

|---|---|---|

| Cellular Location | 100,000g supernatant nih.govnih.gov | 100,000g supernatant scispace.com |

| Optimal pH | 9.5 nih.govnih.gov | ~8.0 scispace.com |

| Apparent Km (16-hydroxyhexadecanoic acid) | 50 µM nih.govnih.gov | 1.25 x 10⁻⁴ M scispace.com |

| Apparent Km (Cofactor) | Not specified | 3.6 x 10⁻⁴ M (for NADP+) scispace.com |

| Preferred Cofactor | NADP+ (slight preference) nih.govnih.gov | NADP+ scispace.com |

| Inhibitors | p-chloromercuribenzoate, N-ethylmaleimide, iodoacetamide nih.govnih.gov | p-chloromercuribenzoate, N-ethylmaleimide scispace.com |

Cofactor Dependencies (e.g., NAD, NADP)

Role of ω-Oxoacid Dehydrogenase in Subsequent Oxidation

Following the formation of this compound, the enzyme ω-oxoacid dehydrogenase catalyzes its further oxidation to the corresponding dicarboxylic acid, hexadecane-1,16-dioic acid. nih.govscispace.comscience.gov Cell-free extracts that convert the ω-hydroxy acid can also catalyze this subsequent oxidation step. nih.govscispace.com In fact, these preparations have been observed to convert synthetic this compound to the dicarboxylic acid at a significantly higher rate than the initial conversion from the 16-hydroxy compound. scispace.com Similar to ω-hydroxyacid dehydrogenase, this enzyme also shows a preference for NADP+ as a cofactor. nih.govscispace.com The coordinated action of these two dehydrogenases ensures the efficient conversion of ω-hydroxy fatty acids to their dicarboxylic acid forms.

Involvement of Cytochrome P450 Systems in Aldehyde Oxidation

Cytochrome P450 enzymes are also implicated in the oxidation of aldehydes. researchgate.net Specifically, cytochrome P450BM-3 has been shown to catalyze the oxidation of fatty acids with a terminal aldehyde group, such as this compound, exclusively to the corresponding α,ω-diacids. researchgate.net This oxidation by cytochrome P450BM-3 is not supported by hydrogen peroxide. researchgate.net The rate of these oxidations tends to decrease with shorter chain lengths of the fatty aldehyde substrate. researchgate.net This demonstrates that aldehyde oxidation by this particular cytochrome P450 is a key reaction pathway, distinct from other potential reactions like decarboxylation. researchgate.net

Broader Contexts of Fatty Acid Biosynthesis Pathways

This compound is an integral component in the broader landscape of fatty acid biosynthesis and metabolism, particularly in the formation of protective biopolymers in plants and as an intermediate in fatty acid oxidation. Its biochemical significance is highlighted by its role in pathways that are fundamental to cellular structure, energy storage, and defense.

Fatty acid biosynthesis is a crucial anabolic process where simpler precursor molecules are assembled into long-chain fatty acids. byjus.comlongdom.org This process is not only vital for the creation of cellular membranes but also for the production of signaling molecules and energy reserves. In plants, a specialized branch of fatty acid metabolism leads to the synthesis of cutin, a major component of the plant cuticle that acts as a protective barrier against environmental stress. nih.govoup.com

The biosynthesis of cutin monomers often involves the modification of C16 and C18 fatty acids. oup.com One of the key monomers of tomato cutin, for instance, is 10,16-dihydroxyhexadecanoic acid. nih.govmdpi.com This compound can be enzymatically converted to 16-hydroxy-10-oxo-hexadecanoic acid, a derivative of this compound. nih.govmdpi.com The pathway involves a series of hydroxylation and oxidation reactions.

A key enzymatic step in these pathways is the conversion of ω-hydroxy fatty acids to their corresponding dicarboxylic acids, a reaction in which this compound serves as an intermediate. scispace.comnih.gov This conversion is catalyzed by ω-hydroxyacid dehydrogenase and ω-oxoacid dehydrogenase. scispace.com Studies using cell-free extracts from Vicia faba epidermis and suberizing potato tuber disks have elucidated this process. scispace.comnih.gov In these systems, 16-hydroxyhexadecanoic acid is first oxidized to this compound, which is then further oxidized to hexadecane-1,16-dioic acid. scispace.comnih.gov

The enzymes involved exhibit specific cofactor requirements. For example, the ω-hydroxyacid dehydrogenase from potato tubers can utilize either NADP+ or NAD+ as a cofactor, with a preference for NADP+. nih.gov The subsequent conversion of this compound to the dicarboxylic acid also preferentially uses NADP+ as the cofactor. nih.gov The activity of these enzymes is often induced by wounding, highlighting their role in the biosynthesis of the protective polymer suberin. nih.gov

In the context of fatty acid catabolism, or breakdown, processes like beta-oxidation are central. science.gov While direct studies on the beta-oxidation of this compound are specific, related research on radiolabeled fatty acid analogs provides insights. acs.orgnih.gov For instance, a technetium-labeled analog of this compound was shown to be metabolized in the myocardium via beta-oxidation. acs.orgnih.gov This suggests that the parent compound could potentially enter similar metabolic pathways for energy production.

The broader metabolic network connects fatty acid metabolism with other major biochemical pathways, such as the tricarboxylic acid (TCA) cycle. byjus.comlongdom.orgcreative-proteomics.com Acetyl-CoA, the end product of fatty acid beta-oxidation, enters the TCA cycle to generate ATP, the cell's primary energy currency. byjus.comnih.gov Therefore, the metabolism of compounds like this compound is intrinsically linked to the central energy-producing pathways of the cell.

The table below summarizes the key enzymes and transformations involving this compound and its precursors in plant biosynthetic pathways.

| Precursor/Substrate | Enzyme | Product | Cofactor Preference | Organism/Tissue |

| 16-Hydroxyhexadecanoic acid | ω-Hydroxyacid Dehydrogenase | This compound | NADP+ > NAD+ | Potato Tuber (suberizing) nih.gov |

| This compound | ω-Oxoacid Dehydrogenase | Hexadecane-1,16-dioic acid | NADP+ | Potato Tuber (suberizing) nih.gov |

| 16-Hydroxyhexadecanoic acid | ω-Hydroxyacid Dehydrogenase | This compound | Not specified | Vicia faba Epidermis scispace.com |

| This compound | ω-Oxoacid Dehydrogenase | Hexadecane-1,16-dioic acid | Not specified | Vicia faba Epidermis scispace.com |

This enzymatic data underscores the role of this compound as a critical intermediate. The rate of conversion of synthetic this compound to the corresponding dicarboxylic acid was found to be significantly higher than the conversion from 16-hydroxyhexadecanoic acid in Vicia faba extracts, further supporting its position as a key intermediate in the pathway. scispace.com

Synthetic Methodologies and Chemical Derivatization for Research Applications

Laboratory Synthesis of 16-Oxohexadecanoic Acid

The controlled oxidation of long-chain ω-hydroxy fatty acids is a primary route for the laboratory preparation of this compound.

A common and effective method for synthesizing this compound is the oxidation of its corresponding alcohol precursor, 16-hydroxyhexadecanoic acid. Pyridinium chlorochromate (PCC) is a well-established reagent for the mild and selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgnumberanalytics.com The reaction is typically performed in an organic solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org PCC is favored because it can achieve the desired oxidation to the aldehyde (oxo) stage with minimal over-oxidation to the carboxylic acid, which would yield hexadecanedioic acid. organic-chemistry.org

This synthetic strategy is also applied to related polyfunctional fatty acids. For instance, the oxidation of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) using PCC can yield derivatives such as 16-hydroxy-10-oxo-hexadecanoic acid or, with further oxidation, 7-oxohexadecanedioic acid. researchgate.netnih.govmdpi.com The principle demonstrates that selective oxidation of a terminal hydroxyl group on a hexadecanoic acid backbone using a reagent like PCC is a viable route to obtain the ω-oxo derivative. researchgate.netnih.gov The presence of this compound has been identified as a key intermediate in the enzymatic conversion of 16-hydroxyhexadecanoic acid to hexadecanedioic acid in plant systems, underscoring its role in fatty acid metabolism. scispace.com

Synthesis of Labeled Analogs for Metabolic Tracing Studies

The fatty acid backbone of this compound can be labeled with radioisotopes to create tracers for monitoring metabolic processes, particularly fatty acid oxidation in the heart.

A notable example of a labeled analog is 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid (99mTc-CpTT-16-oxo-HDA). nih.govacs.org This radiotracer is synthesized for the evaluation of fatty acid metabolism in the myocardium. nih.govscience.gov The synthesis involves a double ligand transfer reaction. nih.gov This process starts with a ferrocene (B1249389) adduct of methyl hexadecanoate, which reacts with Sodium pertechnetate (B1241340) (Na99mTcO4) in the presence of chromium hexacarbonyl (Cr(CO)6) and chromium(III) chloride (CrCl3). nih.govscience.gov The final step is the hydrolysis of the methyl ester group to yield the desired carboxylic acid. nih.govscience.gov

Studies have shown this synthesis route provides a decay-corrected yield of 22.6 ± 6.3%. nih.govscience.gov The resulting radiotracer is chemically stable in human serum for at least 6 hours. nih.govacs.org Animal studies in mice demonstrated high initial uptake in the heart, and metabolite analysis confirmed that the tracer undergoes β-oxidation, making it a promising agent for myocardial imaging. nih.govscience.gov

Table 1: Synthesis Details of 99mTc-CpTT-16-oxo-HDA

| Parameter | Details | Source(s) |

|---|---|---|

| Product Name | 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid | nih.govacs.org |

| Precursor | Ferrocene adduct of methyl hexadecanoate | nih.govscience.gov |

| Reaction Type | Double ligand transfer reaction followed by hydrolysis | nih.gov |

| Key Reagents | Na99mTcO4, Cr(CO)6, CrCl3 | nih.govscience.gov |

| Yield | 22.6 ± 6.3% (decay-corrected) | nih.gov |

| Application | Radiotracer for evaluating fatty acid metabolism in myocardium | nih.govacs.orgscience.gov |

Functionalization and Derivatization for Biochemical Probes and Polymeric Materials

The dual reactivity of this compound allows for its derivatization into a variety of molecules for use as biochemical tools and as monomers for novel polymers.

The structure of this compound is well-suited for creating bifunctional linkers used in bioconjugation. One strategy involves modifying the terminal carboxyl group. For example, 16-(tert-butoxy)-16-oxohexadecanoic acid, a derivative where the terminal carboxyl group is protected, serves as a non-cleavable alkyl chain-based linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). chemicalbook.combroadpharm.commedkoo.com

Alternatively, the ω-oxo group can be targeted for conjugation. A method has been developed where the ω-hydroxy group of 16-hydroxyhexadecanoic acid is first oxidized to generate the 16-oxo group. google.com This aldehyde functionality is then reacted with a water-soluble linker containing an active aminooxy group to form a stable oxime linkage, attaching the fatty acid to another molecule, such as a therapeutic protein. google.com This "aminooxy click chemistry" approach has also been used to conjugate methyl-16-oxohexadecanoate to create building blocks for the synthesis of modified oligonucleotides. acs.org

Derivatives of this compound are valuable monomers for biopolymer research. A key renewable source for these monomers is 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), the main component of tomato cuticle. researchgate.netmdpi.comoup.com Through selective oxidation of the hydroxyl groups of 10,16-DHPA, various functionalized monomers can be synthesized. researchgate.net

One such derivative is 16-hydroxy-10-oxo-hexadecanoic acid, a natural monomer that can be prepared from 10,16-DHPA. nih.govmdpi.com This and other related compounds serve as starting materials for producing a range of chemicals and, notably, aliphatic biopolyesters. researchgate.netmdpi.com These monomers can be polymerized, often with the aid of lipase (B570770) catalysts, to form oligomers and polymers. oup.commdpi.com The resulting polyesters are of significant interest due to their potential biodegradability and the presence of functional groups that can be further modified, making them suitable for applications in materials science and biomedicine. mdpi.com

Table 2: Key Monomers Derived from 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA) for Polymer Research

| Compound Name | Synthetic Route from 10,16-DHPA | Potential Application | Source(s) |

|---|---|---|---|

| 16-Hydroxy-10-oxo-hexadecanoic acid | Selective oxidation of the C10 hydroxyl group | Monomer for biopolyesters | researchgate.netnih.govmdpi.com |

| 7-Oxohexadecanedioic acid | Oxidation of both hydroxyl groups with PCC | Monomer for long-chain diacid polyesters | researchgate.netnih.gov |

| Linear and Branched Oligomers/Polymers | Lipase-catalyzed polyesterification | Functional bioplastics and materials | oup.commdpi.com |

Development of Lipid Prodrugs for Nanocarrier Systems in Research

In the field of nanomedicine, this compound serves as a foundational component in the creation of lipid prodrugs for nanocarrier systems. These systems are engineered to enhance the therapeutic efficacy of drugs by improving their delivery to target sites.

One notable application involves the synthesis of hypoxia-responsive liposomes. For instance, a hypoxic radiosensitizer, metronidazole, was conjugated to hexadecanedioic acid to form (16-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethoxy)-16-oxohexadecanoic acid (MHA). nih.gov This MHA molecule was then coupled with 3-dimethylaminopropane-1,2-diol to create an ester-linked lipid. nih.govnih.gov This specialized lipid, which incorporates a nitroimidazole group, is designed to be sensitive to the hypoxic conditions often found in tumor microenvironments. nih.govdovepress.com The tertiary amine group in the lipid becomes protonated in the acidic tumor environment, which is thought to enhance the cellular uptake of the liposomes. nih.gov Under hypoxic conditions, the nitro group on the MHA moiety can be reduced to a more hydrophilic amino group by nitroreductases, leading to the destabilization of the liposome (B1194612) and the release of its encapsulated contents. nih.gov

The synthesis of MHA from hexadecanedioic acid involves a reaction to yield a product that is then purified. dovepress.com These synthesized lipids, when combined with other components like DSPE-PEG2000 and cholesterol, can self-assemble into liposomes. nih.govdovepress.com These nanocarriers can encapsulate therapeutic agents, such as doxorubicin (B1662922) (DXR), for targeted delivery. nih.gov Research has shown that such liposomal formulations can be effective in preclinical models. nih.gov

Biotechnological Approaches to ω-Hydroxylated Fatty Acid Production

The production of ω-hydroxylated fatty acids, which are valuable platform chemicals and monomers for polymers, is increasingly shifting towards biotechnological methods. nih.gov These approaches offer a more sustainable alternative to traditional chemical synthesis, which often involves harsh reaction conditions. nih.gov

Engineered Microorganisms and Enzyme Systems (e.g., modified ω-hydroxylase, CYP153A-reductase hybrid fusion polypeptides)

Central to the biotechnological production of ω-hydroxylated fatty acids is the use of engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, equipped with powerful enzyme systems. nih.govacs.org These systems often revolve around cytochrome P450 (CYP) monooxygenases, which are capable of hydroxylating the terminal carbon of fatty acids. nih.govfrontiersin.org

A significant advancement in this area is the development of fusion proteins that combine a CYP monooxygenase with its necessary reductase partner into a single, self-sufficient polypeptide. nih.gov This strategy enhances the efficiency of electron transfer, a critical step in the hydroxylation reaction. researchgate.net For example, a fusion protein was constructed by linking the monooxygenase CYP153A from Marinobacter aquaeolei to the reductase domain of P450 BM3 from Bacillus megaterium. nih.govresearchgate.net This chimeric enzyme proved to be more efficient than using separate redox components. nih.govresearchgate.net

Further engineering of these fusion proteins, such as creating CYP153A-reductase hybrid fusion polypeptides, aims to improve their catalytic activity and stability. epo.org Modifications can include specific amino acid substitutions to enhance performance. epo.org For instance, the creation of a variant, G307A, in CYP153A from M. aquaeolei allowed for the oxygenation of shorter-chain fatty acids due to improved catalytic efficiency. europa.eu

Researchers have successfully used these engineered systems to produce various ω-hydroxy fatty acids. In one study, an E. coli strain expressing a CYP153A fusion protein produced 1.2 g/L of ω-hydroxy dodecanoic acid from dodecanoic acid. nih.govresearchgate.net By using the methyl ester of the fatty acid as a substrate in a two-phase system and co-expressing an outer membrane transport system (AlkL) to improve substrate uptake, the production was increased to 4 g/L. nih.govresearchgate.net Similarly, engineered Saccharomyces cerevisiae expressing CYP52M1 from Starmerella bombicola along with a heterologous reductase yielded up to 347 mg/L of C16 and C18 ω-hydroxy fatty acids in fed-batch fermentation. acs.org

Metabolic engineering of the host organism is another key strategy. This includes blocking competing pathways, such as β-oxidation of fatty acids, and enhancing the supply of cofactors like NAD(P)H. frontiersin.orgresearchgate.netd-nb.info For example, knocking out the fadD gene, which encodes for an acyl-CoA synthetase, in E. coli can lead to the accumulation of free fatty acids, which can then be hydroxylated. d-nb.info

The table below summarizes the production of various ω-hydroxy fatty acids using engineered microbial systems.

| Product | Host Organism | Key Enzyme(s) | Substrate | Titer |

| ω-Hydroxy dodecanoic acid | Escherichia coli | CYP153A-M. aq.-CPRBM3 fusion, AlkL | Dodecanoic acid methyl ester | 4 g/L nih.govresearchgate.net |

| C16 & C18 ω-Hydroxy fatty acids | Saccharomyces cerevisiae | CYP52M1, S. bombicola CPR, A. thaliana CPR1 | Glucose | 347 mg/L acs.org |

| ω-Hydroxydecanoic acid | Escherichia coli | AlkBGT, FadL | Decanoic acid | 309 mg/L frontiersin.org |

| 8-Hydroxyoctanoic acid | Escherichia coli | CYP153A M. aq. (G307)-CPRBM3 fusion, FatB2 | Octanoic acid | ~40 mg in 24h europa.eu |

| Hydroxy fatty acids (C10-C18) | Escherichia coli | CYP102A1, 'TesA | Glucose | 548 mg/L d-nb.infomdpi.com |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 16-oxohexadecanoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, analysis of the closely related compound, 16-hydroxy-10-oxohexadecanoic acid, provides significant insight into the expected spectral features. mdpi.com

For this compound, a ¹H-NMR spectrum would be expected to show a characteristic signal for the aldehydic proton (CHO) at the C-16 position, typically in the range of δ 9.5-10.0 ppm. The protons on the carbon adjacent to the aldehyde (C-15) would also exhibit a distinct chemical shift. The protons alpha to the ketone at C-16 (on C-15 and C-17 if it existed) and the carboxylic acid at C-1 (on C-2) are shifted downfield due to the electron-withdrawing effects of the oxygen atoms.

The ¹³C-NMR spectrum is particularly informative for identifying the three carbonyl carbons. The carboxylic acid carbon (C-1) would appear around δ 180 ppm, the ketone carbon (C-16) would be in the δ 200-215 ppm region, and the aldehyde carbon would also have a characteristic downfield shift. mdpi.com The remaining methylene (B1212753) carbons in the aliphatic chain would produce a cluster of signals in the upfield region of the spectrum. mdpi.com

Based on data from the analogous 16-hydroxy-10-oxohexadecanoic acid, the following table details the observed chemical shifts. mdpi.com The values for this compound would be similar for the C1-C14 portion of the chain, with significant differences expected for C15 and C16 due to the oxidation of the hydroxyl group to an aldehyde.

Table 1: NMR Data for the related compound 16-Hydroxy-10-oxohexadecanoic acid in CDCl₃ mdpi.com

| Assignment | ¹H-NMR (δ ppm, J in Hz) | ¹³C-NMR (δ ppm) |

|---|---|---|

| CO-10 | - | 214.19 |

| COOH | - | 181.36 |

| CH₂-16 | 3.64 (t, J = 6.60) | 64.89 |

| CH₂-9, CH₂-11 | 2.38–2.33 (m) | 43.56, 42.49 |

| CH₂-2 | 2.38–2.33 (m) | 33.80 |

| CH₂-15 | 1.62–1.53 (m) | 33.70 |

| CH₂-3, CH₂-8, CH₂-12 | 1.62–1.53 (m) | 29.28, 29.14, 28.90, 28.72, 25.39, 24.71, 24.07 |

| CH₂-4 to CH₂-7, CH₂-13, CH₂-14 | 1.33-1.25 (m) |

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it provides invaluable structural information.

Determining the precise location of the oxo (ketone) group along the fatty acid chain is a significant analytical challenge. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, and the resulting pattern of fragment ions provides structural clues.

Charge-remote fragmentation (CRF) is a powerful MS/MS technique for structurally characterizing fatty acids. nih.govnih.gov In CRF, the fragmentation of the hydrocarbon chain occurs at locations remote from the charged site (typically the carboxylate anion), providing clear diagnostic ions that reveal the positions of functional groups like double bonds or, in this case, an oxo group. nih.govresearchgate.net

In the analysis of keto fatty acids, the most informative cleavages occur at the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage). For an isomer like 10-oxohexadecanoic acid, electron ionization mass spectrometry (EI-MS) shows a characteristic fragment at m/z 185, which corresponds to the cleavage between C-10 and C-11, confirming the position of the ketone. mdpi.com A similar, predictable fragmentation pattern would be expected for this compound, with cleavage on either side of the C-16 keto group yielding diagnostic ions that unambiguously establish its location.

Table 2: Diagnostic EI-MS Fragmentations for Locating the Oxo Group in a C16 Keto Acid (Example from 10-Oxo Isomer)

| Parent Compound (Isomer) | Observed Fragment (m/z) | Inferred Cleavage | Significance |

|---|---|---|---|

| 16-Hydroxy-10-oxohexadecanoic acid | 185 | C10 – C11 bond | Confirms the C=O group is at position 10. mdpi.com |

| 16-hydroxy-10-oxohexadecanoic acid methyl ester TMS ether | 201, 214 | α-cleavage around C10 | Diagnostic ions pinpointing the oxo group location. utupub.fi |

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) that is well-suited for analyzing polar, thermally labile molecules like fatty acids. For fatty acid analysis, ESI is typically performed in negative ion mode, which generates the deprotonated molecule [M-H]⁻.

In the analysis of this compound by ESI-MS/MS, collision-induced dissociation (CID) of the [M-H]⁻ parent ion yields characteristic fragments. A commonly observed fragmentation pattern for fatty acids in negative ESI mode is the loss of a water molecule ([M-H-18]⁻) from the carboxyl group. researchgate.net This fragment has been specifically reported for this compound during LC/ESI-MS/MS analysis. researchgate.net Further fragmentation can provide additional structural details.

Mass Spectrometry (MS) Applications

Fragmentation Analysis for Oxo Group Localization (e.g., Charge-Remote Fragmentations)

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for separating this compound from other metabolites in complex biological samples prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile metabolites like fatty acids in biological fluids and tissues. In a typical setup, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is used to separate fatty acids based on their hydrophobicity.

HPLC is frequently coupled with mass spectrometry (LC-MS) for highly sensitive and specific metabolite analysis. This approach has been used to study the metabolism of this compound derivatives in vivo. For instance, a radiolabeled analog, 16-cyclopentadienyl tricarbonyl ⁹⁹ᵐTc 16-oxo-hexadecanoic acid, was used to evaluate fatty acid metabolism in mouse myocardium. nih.govscience.gov HPLC analysis of heart tissue extracts revealed that the parent compound was metabolized via beta-oxidation, identifying ⁹⁹ᵐTc-CpTT-4-oxo-butyric acid as the major radioactive metabolite. nih.govscience.gov

Furthermore, untargeted metabolomics studies using LC-MS have identified related compounds like hydroxy-oxohexadecanoic acid in various biological samples, such as spent human embryo culture media, highlighting the utility of this technique in discovering and quantifying fatty acid metabolites. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

Metabolomic Profiling Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently utilizes advanced analytical platforms to identify and quantify compounds like this compound in complex biological samples.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful technique widely used for metabolomic profiling due to its high sensitivity and specificity. This method has been pivotal in identifying this compound as a potential biomarker in various research fields, including oncology and reproductive medicine.

In cancer research, LC-HRMS-based metabolomics has been applied to discriminate between cancer patients and healthy controls. For instance, a study on bladder cancer (BC) and renal cell carcinoma (RCC) used LC-MS to analyze plasma profiles. researchgate.net This comprehensive analysis identified a panel of differential metabolites, including 16-hydroxy-10-oxohexadecanoic acid, which helped distinguish cancer samples from controls. researchgate.netfrontiersin.org Another study focusing on non-muscle invasive bladder cancer (NMIBC) utilized LC-HRMS to analyze serum samples. frontiersin.orgnih.govnih.gov This research identified a metabolite panel including 16-hydroxy-10-oxohexadecanoic acid that could distinguish the NMIBC group from the control group with high accuracy. frontiersin.orgnih.govnih.gov The results indicated that 16-hydroxy-10-oxohexadecanoic acid was downregulated in the cancer groups compared to the control group. nih.gov

In the field of reproductive medicine, LC-MS analysis of spent culture media from human embryos revealed differences in metabolomic profiles linked to morphology, karyotype, and implantation outcomes. mdpi.com Among the molecular ions that showed significant differences, one was putatively identified as 16-hydroxy-10-oxohexadecanoic acid (with an observed m/z of 309.2042), which was found to be increased in the media of euploid embryos compared to aneuploid ones. mdpi.com

The general workflow for these LC-HRMS studies involves separating the metabolites in a liquid chromatography column followed by detection and identification using a high-resolution mass spectrometer, which can measure the mass-to-charge ratio of ions with very high precision. frontiersin.orgmdpi.com

The large and complex datasets generated by LC-HRMS require sophisticated statistical methods for interpretation. Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are essential for visualizing trends and identifying significant metabolites.

Principal Component Analysis (PCA) is an unsupervised statistical method used to reduce the dimensionality of the data while retaining most of the variation. It allows for the visualization of clustering, separation, or outliers among different sample groups. In a study of NMIBC, PCA score plots showed a clear separation between the metabolic profiles of the NMIBC group and the healthy control group, indicating significant metabolic differences. frontiersin.orgnih.govnih.govresearchgate.net

OPLS-DA is a supervised method that enhances the separation between predefined groups, making it easier to identify the variables (metabolites) responsible for this separation. In studies differentiating cancer and control groups, OPLS-DA score plots based on plasma metabolic profiling have demonstrated a distinct clustering of the two groups. researchgate.netfrontiersin.orgresearchgate.net

These multivariate analyses are crucial for biomarker discovery. By identifying the metabolites that contribute most significantly to the separation between groups, researchers can pinpoint potential biomarkers. For example, 16-hydroxy-10-oxohexadecanoic acid was identified as part of a panel of metabolites that, when combined, provided excellent predictive ability for discriminating between cancer and control subjects, as evaluated by Receiver Operating Characteristic (ROC) curve analysis. frontiersin.orgfrontiersin.orgnih.gov

Interactive Data Table: Metabolite Panels Including this compound in Disease Diagnosis

This table summarizes findings from studies where this compound (or its hydroxy derivative) was part of a biomarker panel for diagnosing diseases.

| Study Focus | Sample Type | Analytical Method | Associated Metabolites in Panel | Diagnostic Performance (AUC) | Finding for 16-Oxo/Hydroxy-hexadecanoic acid | Reference |

| Bladder & Renal Cancer (BC & RCC) vs. Control | Plasma | LC-MS | 9,10,13-TriHOME, 11Z-Eicosenal, 12,13-DHOME, 6Z-Heneicosen-9-one, Linolenelaidic acid, Behenic acid | 1.0 (Testing Dataset) | Part of a 7-metabolite panel for cancer discrimination | frontiersin.org |

| Non-Muscle Invasive Bladder Cancer (NMIBC) vs. Control | Serum | LC-HRMS | PGF2a ethanolamide, Sulfoglycolithocholate, Threoninyl-alanine | 0.985 | Part of a 4-metabolite panel to distinguish NMIBC | frontiersin.orgnih.govnih.gov |

| Euploid vs. Aneuploid Embryos | Spent Culture Media | HPLC-MS | 5,6-dihydroxyprostaglandin F1 | Not Applicable | Increased content in media from euploid embryos | mdpi.com |

AUC (Area Under the Curve) values from ROC analysis indicate the predictive ability of the model.

Biological Significance and Preclinical Research Applications

Role in Plant Physiology and Defense Mechanisms

16-Oxohexadecanoic acid is a fatty acid derivative that plays a structural role in the protective outer layers of plants. It is a known monomeric constituent of cutin, the polyester (B1180765) matrix of the plant cuticle, and has been identified in various plant species.

Contribution to Cuticle and Periderm Formation

The plant cuticle is a crucial barrier that protects aerial plant organs from environmental stresses. nih.gov Cutin, the main structural component of the cuticle, is a complex polymer primarily composed of C16 and C18 fatty acids and their derivatives. oup.comwiley.com this compound, specifically 16-hydroxy-10-oxo-hexadecanoic acid, is a recognized monomer in the cutin of some plants, although it is sometimes considered uncommon. oup.comgoogle.com For instance, it has been identified in the cutin of citrus fruits. mdpi.com The presence and relative abundance of this and other monomers can vary significantly between plant species, organs, and even at different developmental stages. oup.com

The biosynthesis of cutin monomers is a complex process. In Vicia faba, cell-free extracts have been shown to convert 16-hydroxyhexadecanoic acid to hexadecane-1,16-dioic acid, with this compound acting as an intermediate. scispace.com This conversion is catalyzed by ω-hydroxyacid dehydrogenase and ω-oxoacid dehydrogenase. scispace.com The enzymatic conversion of synthetic this compound to the corresponding dicarboxylic acid was found to be significantly more rapid than the conversion from the 16-hydroxy precursor, highlighting the importance of the oxo-acid in this metabolic pathway. scispace.com

In the model plant Arabidopsis thaliana, studies have revealed an unusual cutin composition. While typical cutin monomers are present, the major components are α,ω-dicarboxylic acids. mpg.dempg.de Depolymerization of Arabidopsis leaf polyesters yields various monomers, including hexadecane-1,16-dioic acid. mpg.de The biosynthesis of these dicarboxylic acids is thought to involve the oxidation of ω-hydroxy fatty acids, a pathway in which this compound is a key intermediate. mpg.de

Table 1: Presence of this compound and Related Monomers in Plant Cutin

| Plant/Organism | Monomer Identified | Context |

| General | 16-hydroxy-10-oxo-hexadecanoic acid | A monomer of cutin. google.com |

| Tomato (Solanum lycopersicum) | 16-hydroxy-10-oxo-hexadecanoic acid | Synthesized from the main tomato cutin monomer, 10,16-dihydroxyhexadecanoic acid. mdpi.comresearchgate.net |

| Arabidopsis thaliana | 16-oxo hexadecanoic acid | Identified in metabolic profiling of total lipids from inflorescences. mpg.de |

| Vicia faba | This compound | An intermediate in the enzymatic conversion of 16-hydroxyhexadecanoic acid to hexadecane-1,16-dioic acid. scispace.com |

| Tomato (sticky peel mutant) | 9-OH, 16-oxo hexadecanoic acid | Significantly increased levels in the leaf cutin of the mutant compared to wild type. nih.gov |

Impact on Water Homeostasis and Pathogen Resistance in Plants

The cuticle, with its cutin framework, is the primary barrier against uncontrolled water loss from plant tissues. google.com The integrity and composition of the cuticle are therefore essential for maintaining water homeostasis. In a tomato mutant known as sticky peel (pe), which exhibits a significant reduction in the major cutin monomer 9(10),16-dihydroxyhexadecanoic acid, there is a corresponding increase in leaf water conductance. nih.gov This mutant also shows a dramatic increase in the relative amount of 9-hydroxy, 16-oxo hexadecanoic acid in its leaf cutin. nih.gov These findings suggest a link between alterations in cutin monomer composition, including the levels of oxo-fatty acids, and the cuticle's ability to regulate water movement.

The cuticle also serves as a physical barrier against pathogens. google.com The release of cutin monomers through the action of pathogen-derived cutinases can act as signaling molecules, triggering defense responses in the plant. google.com While specific studies focusing solely on the direct signaling role of this compound are limited, its nature as a cutin monomer implies its potential involvement in these plant-pathogen interactions. google.com

Metabolic Tracing and Pathway Elucidation in Animal Models

The structural similarity of this compound to naturally occurring fatty acids allows for its use as a tool in metabolic research, particularly when labeled with a radioisotope.

In Vivo Evaluation of Fatty Acid Metabolism (e.g., in Mouse Myocardium)

A radiolabeled analog, 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid (99mTc-CpTT-16-oxo-HDA), has been synthesized and evaluated as a potential tracer for studying fatty acid metabolism in the heart. acs.orgnih.govhilarispublisher.com In a study using mice, this tracer demonstrated high accumulation in the heart muscle shortly after injection, followed by rapid clearance. nih.govscience.gov The heart-to-blood uptake ratio increased over time, indicating specific retention and metabolism within the myocardium. nih.govscience.gov

Assessment of β-Oxidation Pathways

Analysis of the metabolites of 99mTc-CpTT-16-oxo-HDA in the heart tissue of mice revealed the presence of 99mTc-CpTT-4-oxo-butyric acid as the major radioactive metabolite. nih.govscience.gov This finding strongly suggests that the parent compound, this compound, undergoes β-oxidation within the myocardium. acs.orgnih.govscience.gov The detection of a shorter-chain metabolite is consistent with the sequential cleavage of two-carbon units characteristic of the β-oxidation spiral. This demonstrates the utility of such modified fatty acids in tracing metabolic pathways in vivo.

Table 2: Research Applications of this compound Analogs in Animal Models

| Analog | Animal Model | Application | Key Finding |

| 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid | Mouse | Evaluation of fatty acid metabolism in myocardium | High uptake in the heart and metabolism via β-oxidation. acs.orgnih.govscience.gov |

Biomarker Research in Biological Stress and Disease Models

Recent metabolomic studies have identified this compound as a potential biomarker in various contexts of biological stress and disease.

In a study on fluvial biofilms exposed to desiccation, this compound was proposed as a potential biomarker for this environmental stressor, showing a significant increase of 340% under desiccation conditions. nih.gov

In the context of human disease, metabolomic profiling has highlighted changes in the levels of 16-hydroxy-10-oxohexadecanoic acid in several conditions. In a study of diabetic rats with cognitive impairment, the levels of 16-hydroxy-10-oxohexadecanoic acid were found to be altered. nih.gov

Furthermore, research into cancer biomarkers has implicated this compound. In studies of bladder cancer, 16-hydroxy-10-oxohexadecanoic acid was identified as part of a panel of metabolites that could distinguish between patients with non-muscle invasive bladder cancer and healthy controls with high sensitivity and specificity. nih.govfrontiersin.org Its levels were found to be downregulated in the cancer group compared to the control group. nih.govmdpi.com Similarly, in a pilot study on renal cell carcinoma, 16-hydroxy-10-oxohexadecanoic acid was among the metabolites that showed altered levels, suggesting its potential as a biomarker for this disease as well. nih.gov

Table 3: this compound in Biomarker Research

| Condition | Model/System | Change in Level | Potential Role |

| Desiccation Stress | Fluvial Biofilms | Increased (340%) | Biomarker of desiccation. nih.gov |

| Diabetic Cognitive Impairment | Rat Model | Altered | Potential biomarker. nih.gov |

| Non-Muscle Invasive Bladder Cancer | Human Serum | Downregulated | Component of a diagnostic biomarker panel. nih.govfrontiersin.org |

| Bladder and Kidney Cancer | Human | Downregulated | Potential predictive biomarker. mdpi.com |

| Renal Cell Carcinoma | Human Plasma | Altered | Potential biomarker. nih.gov |

Indicators of Environmental Stress in Biofilms (e.g., Desiccation)

Metabolomics, the large-scale study of small molecules or metabolites, offers a powerful lens through which to observe the molecular-level responses of biological communities to environmental pressures. nih.gov In the context of fluvial (river) biofilms, which are complex communities of microorganisms, this compound has emerged as a significant biomarker for desiccation stress. nih.govresearchgate.net

In a laboratory study designed to investigate the metabolomic response of river biofilms to hydrological and chemical stressors, communities were subjected to a seven-day period of desiccation. nih.govresearchgate.net Analysis of the biofilm's endogenous metabolites revealed that the biosynthesis of fatty acids was a primary metabolic pathway disrupted by this stress. nih.govresearchgate.net Compared to control conditions, the concentration of this compound increased dramatically, by 340%, in response to desiccation. nih.govresearchgate.net This substantial increase suggests a specific role for this compound in the biofilm's response to the lack of water.

This research proposed this compound as a potential specific biomarker for desiccation, as its levels changed significantly under this condition but not in response to pharmaceutical pollution, another stressor tested in the study. nih.govresearchgate.net The findings underscore the utility of metabolomic profiling to identify precise molecular indicators of environmental stress in complex microbial ecosystems. nih.gov

Table 1: Change in Biofilm Metabolite Concentrations Under Desiccation Stress

This table summarizes the reported changes in key fatty acid metabolites from fluvial biofilms exposed to seven days of desiccation. Data is sourced from a study by Serra-Compte et al. (2018). nih.gov

| Metabolite | Class | Reported Change (%) | Proposed as Biomarker for |

| This compound | Oxo fatty acid | ▲ 340% | Desiccation |

| Stearidonic acid | Polyunsaturated fatty acid | ▲ 160% | Desiccation |

| Palmitoleic acid | Monounsaturated fatty acid | ▼ 290% | Desiccation |

| Lysophosphatidic acid | Lysophospholipid | ▼ 160% | Pharmaceutical Exposure |

Metabolite Biomarkers in Preclinical Disease Models (e.g., Bladder Cancer Metabolomics)

In the field of oncology, metabolomics is increasingly used to discover non-invasive biomarkers for the early detection and diagnosis of cancers. mdpi.comnih.gov While research on this compound itself in this context is limited, extensive preclinical studies have been conducted on a closely related compound, 16-hydroxy-10-oxohexadecanoic acid , particularly in bladder and kidney cancer models. mdpi.comsemanticscholar.orgfrontiersin.org

Studies utilizing liquid chromatography-high resolution mass spectrometry (LC-HRMS) have identified 16-hydroxy-10-oxohexadecanoic acid as part of a panel of metabolites that can distinguish between patients with non-muscle invasive bladder cancer (NMIBC) and healthy individuals. nih.govfrontiersin.orgnih.gov In these studies, the levels of 16-hydroxy-10-oxohexadecanoic acid were observed to be downregulated in the serum of bladder cancer and kidney cancer patients compared to the control group. mdpi.comnih.gov

One study developed a predictive model for NMIBC using a panel of four metabolites, including 16-hydroxy-10-oxohexadecanoic acid. nih.govfrontiersin.org This panel demonstrated high diagnostic accuracy, with an area under the curve (AUC) of 0.985, a sensitivity of 98.63%, and a specificity of 98.59%. nih.govfrontiersin.orgnih.gov Further investigation confirmed that 16-hydroxy-10-oxohexadecanoic acid was particularly sensitive for detecting low-grade bladder cancer, though its utility was more limited for detecting bladder cancer in its earliest stages. nih.govfrontiersin.org These findings highlight the potential of specific oxidized fatty acids as components of biomarker panels for cancer diagnostics. nih.gov

Table 2: Performance of a Metabolite Panel Including 16-hydroxy-10-oxohexadecanoic acid for NMIBC Detection

This table details the diagnostic performance of a serum metabolite panel used to distinguish non-muscle invasive bladder cancer (NMIBC) patients from a healthy control group. The panel includes PGF2a ethanolamide, sulfoglycolithocholate, threoninyl-alanine, and the specified oxo-fatty acid. nih.govfrontiersin.orgnih.gov

| Parameter | Value | Reference |

| Analyte | 16-hydroxy-10-oxohexadecanoic acid (as part of a 4-metabolite panel) | nih.govfrontiersin.org |

| Area Under the Curve (AUC) | 0.985 | nih.govnih.gov |

| Sensitivity | 98.63% | nih.govnih.gov |

| Specificity | 98.59% | nih.govnih.gov |

| Validation Set Sensitivity | 100% | nih.govfrontiersin.org |

| Validation Set Specificity | 100% | nih.govfrontiersin.org |

Association with Broader Lipid and Fatty Acid Metabolism in Health and Disease States

This compound is intrinsically linked to broader fatty acid metabolism, a fundamental cellular process for energy production and the synthesis of structural lipids. frontiersin.orgmerckmanuals.com Research suggests it can be an intermediate in the metabolic conversion of other fatty acids. For instance, cell-free extracts from suberizing potato tissues have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid into a dicarboxylic acid, with this compound proposed as an intermediate in this pathway. science.gov The metabolic process of beta-oxidation is also relevant, as demonstrated by studies on radiolabeled analogues designed to trace fatty acid metabolism in tissues like the myocardium. science.gov

While direct research linking this compound specifically to neurological conditions is not widely available, studies on the related compound 16-hydroxy-10-oxohexadecanoic acid provide insights into its role in systemic metabolism. In a metabolomics study of a healthy Chinese cohort, plasma levels of 16-hydroxy-10-oxohexadecanoic acid were found to be highest in young females, suggesting an association with age- and sex-dependent differences in fatty-acid biosynthesis and linoleic-acid metabolism. nih.gov The metabolism of fatty acids is known to be associated with various health and disease states, and evidence suggests a link between lipid metabolism and conditions investigated in neurological and psychiatric research, such as major depressive disorder. researchgate.netuibk.ac.at Although not directly implicating this compound, these findings place it within the broader context of lipid metabolic pathways that are critical for maintaining health.

Future Research Directions and Unexplored Avenues

Investigation of Novel Enzymatic Pathways and Regulators

The biosynthesis and degradation of 16-Oxohexadecanoic acid are primarily understood within the context of established fatty acid oxidation pathways. However, the specific enzymes and regulatory networks governing its flux and concentration are not fully elucidated. In plants, cell-free extracts from the epidermis of Vicia faba (fava bean) have demonstrated the conversion of 16-hydroxyhexadecanoic acid to its corresponding dicarboxylic acid via a 16-oxo intermediate. scispace.com This process involves an ω-hydroxy acid dehydrogenase and an ω-oxo acid dehydrogenase, with NADP+ being the preferred cofactor. scispace.com Research has shown that synthetic this compound is readily converted to the dicarboxylic acid by these cell-free preparations, indicating it is a true intermediate in this pathway. scispace.com

Future research should focus on identifying and characterizing the specific genes and proteins responsible for these enzymatic steps in various organisms. Investigating the substrate specificity and kinetic properties of these enzymes will be crucial. For instance, in Vicia faba extracts, modifying the substrate by esterifying the carboxyl group or introducing a hydroxyl group at the C-10 position significantly reduces the reaction rate, suggesting high enzyme specificity. scispace.com Understanding how the expression and activity of these enzymes are regulated by developmental cues, environmental stressors, or metabolic state will provide a more complete picture of this compound's role in cellular physiology. The potential for regulation by compounds like all-trans-retinoic acid, which is known to inhibit certain alcohol dehydrogenases involved in fatty acid metabolism, presents an interesting avenue for exploration. ebi.ac.uk

Advanced Synthetic Strategies for Complex Analogs

The ability to synthesize complex analogs of this compound is essential for developing molecular probes, therapeutic agents, and novel biomaterials. Current synthetic methods often involve multiple steps, including the protection of functional groups. For example, the synthesis of 16-hydroxy-10-oxo-hexadecanoic acid from 10,16-dihydroxyhexadecanoic acid requires protecting the C16 hydroxyl group, oxidizing the C10 hydroxyl, and subsequent deprotection. mdpi.com

Future synthetic strategies should aim for more efficient and stereoselective methods. The development of chemoenzymatic approaches, which combine the precision of enzymes with the versatility of chemical synthesis, could provide powerful tools for creating a diverse range of analogs. researchgate.net For instance, developing methods to attach various functional groups, such as fluorophores or affinity tags, at specific positions on the fatty acid chain would be invaluable for research purposes. nih.govmdpi.com The synthesis of derivatives like 16-(tert-Butoxy)-16-oxohexadecanoic acid, which serves as a linker for further chemical modifications, is a step in this direction. broadpharm.compharmaffiliates.com Furthermore, creating radiolabeled analogs, such as the technetium-99m labeled version, has proven useful for in vivo metabolic studies and could be expanded. science.gov

Integration with Multi-Omics Data for Systems Biology Understanding

To fully comprehend the biological context of this compound, it is imperative to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. contaminantdb.ca Metabolomic studies have already identified this compound and its related compound, 16-hydroxy-10-oxohexadecanoic acid, as potential biomarkers. For instance, levels of 16-hydroxy-10-oxohexadecanoic acid were found to be downregulated in certain cancer groups compared to controls. mdpi.comfrontiersin.org A study on non-muscle invasive bladder cancer identified a panel of metabolites, including 16-hydroxy-10-oxohexadecanoic acid, that could distinguish between patient and control groups with high sensitivity and specificity. frontiersin.org

A systems biology approach would connect changes in the levels of this compound with alterations in gene expression, protein abundance, and other metabolic pathways. This integrated analysis can help construct comprehensive metabolic network models, revealing how perturbations in one area affect the entire system. frontiersin.org For example, linking metabolomic data showing decreased levels of keto acids with transcriptomic data on peroxisomal gene expression could elucidate mechanisms of metabolic dysfunction in diseases. frontiersin.org This holistic view is critical for understanding how the flux through pathways involving this compound is coordinated with broader cellular processes like energy homeostasis, signaling, and stress responses.

Development of Advanced Research Tools and Probes

The development of sophisticated research tools is fundamental to exploring the subcellular localization, dynamics, and interactions of this compound. The synthesis of "clickable" analogs, featuring bio-orthogonal groups like alkynes, allows for the specific labeling and visualization of the fatty acid and its metabolites within cells and tissues. frontiersin.org This technique, combined with mass spectrometry, can trace the metabolic fate of the fatty acid with high sensitivity and resolution. frontiersin.org

Future efforts should focus on creating a wider array of chemical probes. nih.gov This includes:

Fluorescent Probes: Designing fatty acid analogs with environmentally sensitive fluorophores could enable real-time imaging of their transport and incorporation into different organelles, such as lipid droplets and membranes. researchgate.net

Activity-Based Probes (ABPs): Tailor-made ABPs can be used to identify and visualize the specific enzymes that metabolize this compound directly in complex biological samples, providing crucial spatial information that is lost in traditional biochemical assays. nih.govacs.org

Photo-reactive and Photoswitchable Probes: Incorporating photoreactive or photoswitchable groups into analogs would allow for precise spatiotemporal control over the release and activity of the fatty acid, enabling detailed studies of its role in rapid signaling events. nih.govacs.org

These advanced tools will be instrumental in moving from static measurements to a dynamic understanding of the compound's function in living systems. rsc.org

Exploration of Broader Biological Roles beyond Current Findings

The known roles of this compound are largely confined to its position as a metabolic intermediate and a structural component of plant biopolymers. scispace.comrsc.org However, many specialized lipids have been found to possess important signaling functions, and this potential remains a significant unexplored avenue for this compound.

Future research should investigate whether this compound or its derivatives can act as signaling molecules, potentially modulating the activity of nuclear receptors, ion channels, or other protein targets. Its structural similarity to other bioactive lipids suggests it could participate in pathways related to inflammation or immunometabolism. researchgate.net The observation that its levels are altered in disease states hints at a potential role in pathophysiology that extends beyond simple metabolic flux. mdpi.comfrontiersin.org Investigating its effects on gene expression, protein modification, and cellular phenotypes such as proliferation and differentiation could uncover novel biological functions. Furthermore, exploring its presence and role in a wider range of organisms and tissues may reveal conserved or species-specific functions that are currently unknown.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 16-oxohexadecanoic acid, and how can purity be validated?

- Methodology :

- Synthesis : One approach involves the oxidation of hexadecanol intermediates using Jones reagent (CrO₃/H₂SO₄) or enzymatic oxidation via cytochrome P450 systems .

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

- Validation : Confirm purity via NMR (¹H/¹³C), GC-MS, and HPLC (C18 column, acetonitrile/water mobile phase). Compare retention times and spectral data with literature standards .

Q. How can researchers distinguish this compound from its structural analogs (e.g., 16-hydroxyhexadecanoic acid)?

- Analytical Differentiation :

- FTIR : The carbonyl stretch (C=O) at ~1710 cm⁻¹ is distinct for the ketone group, absent in hydroxyl-containing analogs.

- Mass Spectrometry : Look for a molecular ion peak at m/z 270 (C₁₆H₃₀O₃) and fragmentation patterns indicative of ketone cleavage.

- ¹³C NMR : A peak at ~210 ppm confirms the ketone group, whereas hydroxyl analogs show signals near 70 ppm for C-OH .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported enzymatic oxidation mechanisms of this compound?

- Conflict Resolution :

- Variable Enzyme Sources : Test cytochrome P450 isoforms (e.g., CYP4A, CYP2E1) to assess substrate specificity. Use recombinant enzymes to isolate confounding factors .

- Isotopic Labeling : Introduce ¹⁸O at the ketone position to track decarboxylation vs. acid formation pathways.

- Kinetic Studies : Compare kₐₜₜ and Kₘ under varying pH (6–9) and temperature (25–37°C) to identify rate-limiting steps .

Q. How can researchers optimize the synthesis of this compound derivatives (e.g., tert-butoxy analogs) for targeted drug delivery?

- Derivatization Protocol :

- Protection/Deprotection : Use tert-butyl groups (e.g., 16-(tert-butoxy)-16-oxohexadecanoic acid) to stabilize the ketone during coupling reactions. Deprotect with trifluoroacetic acid post-conjugation .

- Conjugation : React the carboxylic acid terminus with NHS esters or primary amines to form amide bonds. Monitor coupling efficiency via MALDI-TOF or LC-MS .

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound bioactivity?

- Data Analysis :

- Mixed-Effects Models : Account for nested observations (e.g., repeated measurements per cell culture batch) using R packages (lme4) or SAS PROC MIXED.

- Contradiction Handling : Apply sensitivity analysis to identify outliers or batch effects. Use Bland-Altman plots for method comparison studies .

Methodological Challenges

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound across studies?

- Troubleshooting :

- Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to detect trace contaminants from synthesis.

- Cross-Validation : Compare data with NIST Chemistry WebBook entries or replicate experiments using standardized protocols .

Q. What are best practices for ensuring reproducibility in enzymatic assays with this compound?

- Reproducibility Framework :

- Enzyme Activity Controls : Include positive controls (e.g., lauric acid for CYP4A) and negative controls (heat-inactivated enzymes).

- Data Reporting : Document substrate concentrations, incubation times, and buffer compositions in line with FAIR principles. Use platforms like Zenodo for raw data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.